molecular formula C16H15ClFNO B11163958 2-(2-chloro-6-fluorophenyl)-N-(2-phenylethyl)acetamide

2-(2-chloro-6-fluorophenyl)-N-(2-phenylethyl)acetamide

Cat. No.: B11163958
M. Wt: 291.75 g/mol
InChI Key: KUOPVKKTQZGKOC-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-(2-phenylethyl)acetamide is an organic compound with a complex structure that includes a chloro-fluorophenyl group and a phenylethyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(2-phenylethyl)acetamide typically involves the reaction of 2-chloro-6-fluoroaniline with phenylethyl bromide in the presence of a base, followed by acetylation. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the chloro or fluoro groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new substituted derivatives.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-(2-phenylethyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chloro-6-fluorophenyl)-N-(2-phenylethyl)amine
  • 2-(2-chloro-6-fluorophenyl)-N-(2-dimethylaminoethyl)acetamide

Uniqueness

2-(2-chloro-6-fluorophenyl)-N-(2-phenylethyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C16H15ClFNO

Molecular Weight

291.75 g/mol

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C16H15ClFNO/c17-14-7-4-8-15(18)13(14)11-16(20)19-10-9-12-5-2-1-3-6-12/h1-8H,9-11H2,(H,19,20)

InChI Key

KUOPVKKTQZGKOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CC2=C(C=CC=C2Cl)F

Origin of Product

United States

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